molecular formula C18H21BN2O2 B1602996 2-(2-(9H-Carbazol-9-yl)ethyl)-1,3,6,2-dioxazaborocane CAS No. 501014-45-5

2-(2-(9H-Carbazol-9-yl)ethyl)-1,3,6,2-dioxazaborocane

Cat. No.: B1602996
CAS No.: 501014-45-5
M. Wt: 308.2 g/mol
InChI Key: CNGIVLLERALTLT-UHFFFAOYSA-N
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Description

2-(2-(9H-Carbazol-9-yl)ethyl)-1,3,6,2-dioxazaborocane is a complex organic compound that features a carbazole moiety linked to a dioxazaborocane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(9H-Carbazol-9-yl)ethyl)-1,3,6,2-dioxazaborocane typically involves the reaction of 9H-carbazole with ethyl bromoacetate to form 2-(9H-carbazol-9-yl)ethyl acetate. This intermediate is then reacted with boronic acid derivatives under controlled conditions to form the final dioxazaborocane structure. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2-(9H-Carbazol-9-yl)ethyl)-1,3,6,2-dioxazaborocane can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include dichloromethane as a solvent, triethylamine as a catalyst, and various oxidizing and reducing agents. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carbazole derivatives with additional oxygen-containing functional groups, while reduction reactions may produce simpler hydrocarbon derivatives.

Scientific Research Applications

2-(2-(9H-Carbazol-9-yl)ethyl)-1,3,6,2-dioxazaborocane has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-(9H-Carbazol-9-yl)ethyl)-1,3,6,2-dioxazaborocane involves its interaction with molecular targets through its carbazole and dioxazaborocane moieties. These interactions can modulate various biochemical pathways, including electron transport and signal transduction. The compound’s ability to donate and accept electrons makes it particularly useful in organic electronics .

Comparison with Similar Compounds

Similar Compounds

  • 2-(9H-Carbazol-9-yl)ethyl acrylate
  • 9-Vinylcarbazole
  • 9H-Carbazole-9-ethanol

Uniqueness

Compared to similar compounds, 2-(2-(9H-Carbazol-9-yl)ethyl)-1,3,6,2-dioxazaborocane stands out due to its unique dioxazaborocane ring, which imparts distinct electronic and structural properties. This makes it particularly valuable in applications requiring high charge carrier mobility and stability .

Properties

IUPAC Name

2-(2-carbazol-9-ylethyl)-1,3,6,2-dioxazaborocane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BN2O2/c1-3-7-17-15(5-1)16-6-2-4-8-18(16)21(17)12-9-19-22-13-10-20-11-14-23-19/h1-8,20H,9-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNGIVLLERALTLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCCNCCO1)CCN2C3=CC=CC=C3C4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30626611
Record name 9-[2-(1,3,6,2-Dioxazaborocan-2-yl)ethyl]-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30626611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

501014-45-5
Record name 9-[2-(Tetrahydro-4H-1,3,6,2-dioxazaborocin-2-yl)ethyl]-9H-carbazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=501014-45-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-[2-(1,3,6,2-Dioxazaborocan-2-yl)ethyl]-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30626611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-(9H-Carbazol-9-yl)ethyl)-1,3,6,2-dioxazaborocane
Reactant of Route 2
2-(2-(9H-Carbazol-9-yl)ethyl)-1,3,6,2-dioxazaborocane
Reactant of Route 3
2-(2-(9H-Carbazol-9-yl)ethyl)-1,3,6,2-dioxazaborocane
Reactant of Route 4
2-(2-(9H-Carbazol-9-yl)ethyl)-1,3,6,2-dioxazaborocane
Reactant of Route 5
2-(2-(9H-Carbazol-9-yl)ethyl)-1,3,6,2-dioxazaborocane
Reactant of Route 6
2-(2-(9H-Carbazol-9-yl)ethyl)-1,3,6,2-dioxazaborocane

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